molecular formula C17H14FN3O2 B2789843 4-[2-(3-Fluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile CAS No. 2109349-23-5

4-[2-(3-Fluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile

Cat. No.: B2789843
CAS No.: 2109349-23-5
M. Wt: 311.316
InChI Key: LFSQJUMYQOZONS-UHFFFAOYSA-N
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Description

4-[2-(3-Fluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile is a complex organic compound that features a pyrrolidine ring, a fluorophenyl group, and a pyridine-2-carbonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-Fluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile typically involves multiple steps, starting with the preparation of the fluorophenyl and pyrrolidine intermediates. One common method involves the following steps:

    Preparation of 3-Fluorophenyl Intermediate: The fluorophenyl group can be introduced via electrophilic aromatic substitution using fluorine-containing reagents.

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.

    Coupling Reactions: The final step involves coupling the fluorophenyl and pyrrolidine intermediates with pyridine-2-carbonitrile under specific conditions, such as the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-Fluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC, KMnO4, and CrO3.

    Reduction: Reducing agents such as LiAlH4, NaBH4, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols or amines.

Scientific Research Applications

4-[2-(3-Fluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating diseases such as cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(3-Fluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the pyrrolidine ring contributes to its overall stability and bioavailability. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(3-Chlorophenyl)-4-hydroxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile
  • 4-[2-(3-Bromophenyl)-4-hydroxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile
  • 4-[2-(3-Methylphenyl)-4-hydroxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile

Uniqueness

Compared to its analogs, 4-[2-(3-Fluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile is unique due to the presence of the fluorine atom, which significantly influences its chemical properties, such as electronegativity and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

4-[2-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c18-13-3-1-2-11(6-13)16-8-15(22)10-21(16)17(23)12-4-5-20-14(7-12)9-19/h1-7,15-16,22H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSQJUMYQOZONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C2=CC(=CC=C2)F)C(=O)C3=CC(=NC=C3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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